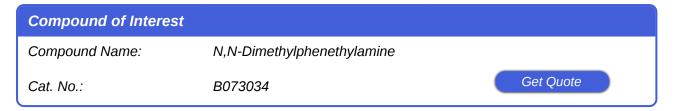


Application Notes and Protocols for N,N-Dimethylphenethylamine in Neurochemical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **N,N- Dimethylphenethylamine** (N,N-DMPEA) in neurochemical research. This document details its mechanism of action, receptor binding profile, and effects on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid, first isolated from the orchid Pinalia jarensis, and is also available as a synthetic compound[1]. Structurally, it is a positional isomer of methamphetamine[1]. In neurochemical research, N,N-DMPEA is primarily investigated for its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic systems[2]. Its interactions with other receptors, such as serotonin and adrenergic receptors, are also of interest.

Physicochemical Properties and Synthesis



Property	Value		
IUPAC Name	N,N-Dimethyl-2-phenylethan-1-amine		
Synonyms	N,N-DMPEA, N,N-Dimethyl-β-phenylethylamine		
CAS Number	1126-71-2		
Molecular Formula	C10H15N		
Molar Mass	149.237 g⋅mol ⁻¹ [1]		

A common laboratory synthesis of N,N-DMPEA involves the reaction of 2-phenylethyl bromide with dimethylamine hydrochloride in the presence of a base[3].

Mechanism of Action and Receptor Interactions

N,N-DMPEA's primary mechanism of action is as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1)[2]. TAAR1 activation is known to influence dopaminergic, serotonergic, and noradrenergic systems. Additionally, N,N-DMPEA exhibits activity at certain adrenergic receptor subtypes and has been suggested to act as a ligand at 5-HT1A receptors in rats[1]. There is also evidence to suggest it may be a substrate for Monoamine Oxidase B (MAO-B)[1].

Quantitative Receptor Activation Data

The following table summarizes the known quantitative data for N,N-DMPEA's activity at various human receptors.

Receptor	Assay Type	Parameter	Value (µM)	Emax (%)	Reference
TAAR1	cAMP Accumulation	EC50	21	64	[2]
ADRA1B	Ca ²⁺ Mobilization	EC50	34	19	[4]
ADRA1D	Ca ²⁺ Mobilization	EC50	8.4	7.9	[4]



No specific Ki values for N,N-DMPEA at 5-HT1A receptors or monoamine transporters (SERT, DAT, NET) were identified in the literature search.

Experimental Protocols

The following are detailed protocols adapted from established methodologies for the neurochemical characterization of N,N-DMPEA.

Protocol 1: TAAR1 Activation via cAMP Accumulation Assay

This protocol is designed to quantify the agonist activity of N,N-DMPEA at the human TAAR1 receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

- HEK293T cells stably expressing human TAAR1
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Puromycin
- Earle's Balanced Salt Solution (EBSS)
- HEPES
- IBMX (3-isobutyl-1-methylxanthine)
- Ascorbic acid
- N,N-Dimethylphenethylamine (N,N-DMPEA)
- Phenethylamine (as a reference agonist)
- cAMP ELISA kit



Procedure:

- Cell Culture: Culture HEK293T cells expressing human TAAR1 in DMEM supplemented with 10% FBS and 2 μg/mL puromycin in a humidified incubator at 37°C with 5% CO₂.
- Cell Plating: Seed the cells in a 48-well plate at a density of 90,000–250,000 cells/well two days prior to the assay.
- Assay Preparation: Two hours before the assay, replace the culture medium with medium containing 10% charcoal-stripped FBS.
- Pre-incubation: Wash the cells with EBSS and pre-incubate for 20 minutes in EBSS supplemented with 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.
- Compound Addition: Expose the cells to varying concentrations of N,N-DMPEA (e.g., from 1 nM to 100 μM) and a reference agonist like phenethylamine for 1 hour at 37°C.
- Cell Lysis: Discard the buffer and lyse the cells with 3% trichloroacetic acid. Incubate at room temperature on a plate shaker for 2 hours.
- cAMP Measurement: Dilute the cell lysates and measure the cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the logarithm of the N,N-DMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.



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TAAR1 cAMP Assay Workflow



Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin Release

This protocol describes the use of in vivo microdialysis to measure N,N-DMPEA-induced changes in extracellular dopamine and serotonin levels in the rat brain.

Materials:

- Male Wistar rats (250-300 g)
- Stereotaxic apparatus
- Microdialysis probes (e.g., 4 mm membrane)
- Guide cannulae
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- **N,N-Dimethylphenethylamine** (N,N-DMPEA)
- HPLC system with electrochemical detection (ECD)

Procedure:

- Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
- Probe Insertion and Habituation: On the day of the experiment, insert the microdialysis probe through the guide cannula. Place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours while perfusing the probe with aCSF at a flow rate of 1-2 μL/min.
- Baseline Collection: Collect at least three baseline dialysate samples at 20-minute intervals to establish stable neurotransmitter levels.

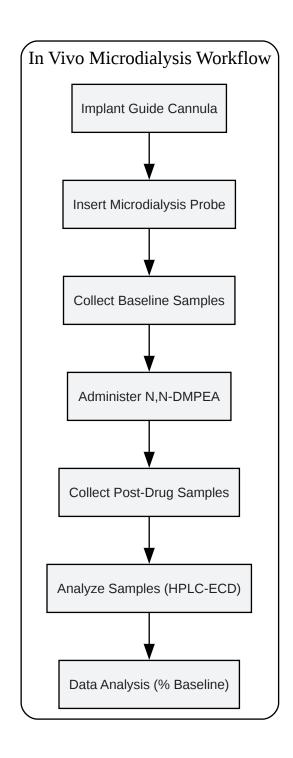
Methodological & Application





- Drug Administration: Administer N,N-DMPEA via intraperitoneal (i.p.) injection at the desired dose.
- Post-injection Sampling: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours.
- Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
- Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.





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In Vivo Microdialysis Workflow

Signaling Pathways TAAR1 Signaling Cascade

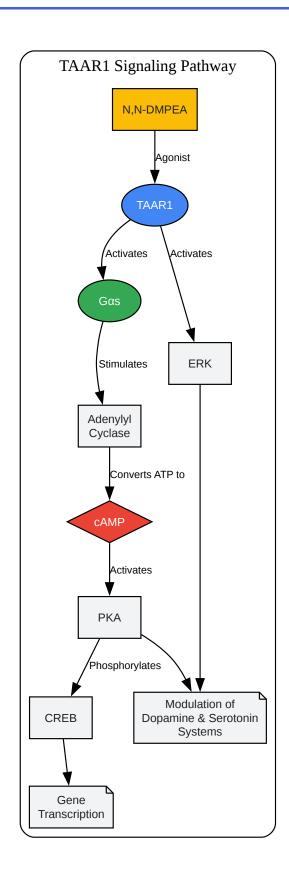


Methodological & Application

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Activation of TAAR1 by an agonist like N,N-DMPEA primarily leads to the stimulation of adenylyl cyclase through a Gαs protein, resulting in an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).





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